Anthracene, 1,2-diamino-
Description
Structural Significance and Unique Features of Anthracene-Based Diamines
The structural architecture of anthracene-based diamines, particularly those with vicinal amino groups like 1,2-diaminoanthracene, is of considerable scientific interest. The defining feature is the presence of two nucleophilic amino groups on a large, conjugated π-system. ontosight.ai This combination allows for a rich and diverse range of chemical transformations. The amino groups can readily participate in reactions such as nucleophilic substitutions, electrophilic additions, and condensation reactions. ontosight.airsc.org
A significant characteristic of many anthracene (B1667546) derivatives is their fluorescence. ontosight.airroij.com 1,2-Diaminoanthracene and its derivatives are no exception, exhibiting fluorescent properties that are sensitive to their chemical environment. ontosight.ai This has led to their exploration in the development of fluorescent materials and optical devices. ontosight.ai The electronic properties of these molecules, which are influenced by the interaction between the amino groups and the anthracene core, are central to their fluorescence and other optoelectronic characteristics. acs.org
The vicinal arrangement of the diamines in 1,2-diaminoanthracene allows for the formation of heterocyclic rings through condensation reactions with various reagents. For instance, reaction with aldehydes can lead to the formation of imidazole (B134444) derivatives fused to the anthracene core. rsc.org This reactivity is a key feature that enables the synthesis of more complex, functional molecules with potential applications in materials science and medicinal chemistry.
Historical Context and Evolution of Research on Vicinal Diaminoaromatic Systems
Research into polycyclic aromatic hydrocarbons (PAHs) has a long history, initially driven by their identification as products of incomplete combustion of organic materials. wrc.org.zanerc.ac.uk The study of functionalized PAHs, including diamino derivatives, followed as synthetic methodologies advanced. Historically, aromatic amines have been crucial in the development of the dye industry and have since found applications in polymers, photography, and medicine. researchgate.net
The investigation of vicinal diaminoaromatic systems, such as 1,2-diaminobenzene (o-phenylenediamine), has been extensive due to their utility in forming a wide variety of heterocyclic compounds like benzimidazoles. The extension of this research to larger, polycyclic systems like anthracene has been a natural progression. Early research on such compounds was often foundational, focusing on their synthesis and basic reactivity.
Over the past few decades, the focus has shifted towards harnessing the unique properties of these molecules for specific applications. For example, aromatic ortho-diamine derivatives are now commonly used as fluorescent probes for imaging nitric oxide (NO) in biological systems. nih.govaatbio.com This application relies on the reaction of the vicinal diamines with NO in an oxygenated environment to form a fluorescent triazole derivative. nih.gov This evolution from fundamental chemical synthesis to sophisticated biochemical applications highlights the growing understanding and utility of vicinal diaminoaromatic systems.
Current Research Landscape and Academic Relevance of 1,2-Diaminoanthracene Architectures
The current research landscape for 1,2-diaminoanthracene and related architectures is vibrant and multidisciplinary. A significant area of contemporary research involves their use as building blocks for advanced materials. For instance, 1,2-diaminoanthraquinone (B157652), a closely related derivative, is used to synthesize anthra[1,2-d]imidazole-6,11-diones. rsc.orgsigmaaldrich.com These compounds are of interest for their potential in creating organic nanomaterials due to their self-aggregation properties. rsc.org
Furthermore, anthracene-based materials are being actively investigated for their applications in organic electronics. acs.org The ability to tune the electronic properties of the anthracene core by introducing functional groups like diamines is a key advantage. rsc.orgmdpi.com Researchers are designing and synthesizing novel anthracene derivatives for use as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. acs.orgresearchgate.net The goal is to develop materials with high charge mobility and stability to improve the efficiency and lifetime of these devices. acs.org
The development of new synthetic methods remains a relevant area of research. Green chemistry principles are being applied to the synthesis of derivatives of 1,2-diaminoanthraquinone, utilizing reusable catalysts and environmentally benign solvents. rsc.org In the field of sensor technology, polymers containing 1,2-diaminoanthraquinone have been developed as colorimetric sensors for the detection of nitrite (B80452) anions and nitric oxide. sigmaaldrich.com The unique reactivity and fluorescent properties of the 1,2-diaminoanthracene scaffold continue to make it a molecule of high academic and practical relevance, with ongoing research exploring its potential in diverse fields from materials science to bioimaging.
Properties of 1,2-Diaminoanthracene
| Property | Value | Source |
| Molecular Formula | C14H12N2 | ontosight.ainih.gov |
| Molecular Weight | 208.26 g/mol | nih.gov |
| Appearance | Solid | ontosight.ai |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Topological Polar Surface Area | 52 Ų | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
100871-99-6 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
anthracene-1,2-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H,15-16H2 |
InChI Key |
VVLCNWYWKSWJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Diaminoanthracene and Its Derivatives
Direct Amination Strategies for Anthracene (B1667546) Scaffolds
Direct C-H amination, a process that installs a nitrogen-containing group directly onto a carbon-hydrogen bond, has emerged as a powerful tool in modern organic synthesis, often utilizing transition metal or photoredox catalysis. nih.govrsc.org These methods offer an atom-economical alternative to traditional multi-step sequences by avoiding the need for pre-functionalized starting materials. frontiersin.org
However, the application of direct C-H amination to produce 1,2-diaminoanthracene is not well-documented in the scientific literature. The primary challenges lie in controlling the regioselectivity of the reaction. The anthracene core possesses multiple non-equivalent C-H bonds, and achieving selective functionalization at only the C1 and C2 positions, while preventing reactions at other sites (such as the more reactive C9 and C10 positions), is a significant synthetic hurdle. Consequently, precursor-based synthesis routes remain the predominant and more reliable methods for obtaining 1,2-diaminoanthracene and its derivatives.
Precursor-Based Synthesis Routes
Precursor-based strategies are the most common approaches for synthesizing 1,2-diaminoanthracene. These methods typically start with an anthraquinone (B42736) core, which protects the reactive 9 and 10 positions and allows for more controlled substitution on the outer aromatic rings. The diamine product is often synthesized as 1,2-diaminoanthraquinone (B157652), which can then be reduced to 1,2-diaminoanthracene if required.
A reliable method for introducing amine groups onto an aromatic ring is through the reduction of precursor nitro groups. This strategy involves the nitration of an anthraquinone derivative, followed by a reduction step.
A multi-step synthesis has been reported for the isomeric 2,3-diaminoanthraquinone, which illustrates the principles of this approach. The synthesis begins with 2-aminoanthraquinone (B85984) and proceeds through the following key steps: digitellinc.com
Protection: The initial amino group is protected, for example, as a urethane (B1682113) by reacting it with ethyl chloroformate. This moderates the directing effect of the amine and prevents unwanted side reactions.
Nitration: The protected anthraquinone is then subjected to nitration, which introduces a nitro group onto the adjacent position (C3).
Deprotection and Reduction: Finally, the protecting group is removed, and the nitro group is reduced to an amino group. A common reagent for the selective reduction of the nitro group in the presence of the quinone carbonyls is sodium sulfide (B99878) in an aqueous solution. digitellinc.com
This general strategy can be adapted for the synthesis of the 1,2-isomer, typically starting with 1-substituted anthraquinones and proceeding through nitration at the C2 position, followed by reduction. The choice of reducing agent is critical to selectively transform the nitro group without affecting the quinone carbonyls.
| Starting Material Precursor | Key Transformation Steps | Final Product | Reference |
| 2-Aminoanthraquinone | 1. Protection (urethane formation)2. Nitration3. Deprotection4. Nitro group reduction (Na₂S) | 2,3-Diaminoanthraquinone | digitellinc.com |
Another widely used precursor-based route involves the nucleophilic substitution of halogen atoms on the anthraquinone scaffold. This is typically achieved through a copper-catalyzed process known as the Ullmann condensation or Goldberg reaction. wikipedia.org This reaction is effective for forming C-N bonds by coupling an aryl halide with an amine source.
A known process for preparing the related 2,3-diaminoanthraquinone involves heating 2-amino-3-bromoanthraquinone (B13138614) with ammonia-containing liquids in a sealed vessel at high temperatures (170-190°C). google.com This method yields a very pure product. The conditions are characteristic of an Ullmann-type reaction, where ammonia (B1221849) serves as the aminating agent to displace the bromine atom. This approach is advantageous as it allows for the specific placement of amino groups based on the position of the precursor halogen atoms.
| Precursor | Reagent | Conditions | Product | Reference |
| 2-Amino-3-bromoanthraquinone | Ammonia | 170-190°C, sealed vessel | 2,3-Diaminoanthraquinone | google.com |
Chemoenzymatic Approaches to Enantiopure Diaminoanthracene Derivatives
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This strategy is particularly powerful for producing enantiomerically pure chiral molecules, including amines and their derivatives. nih.govrsc.org Common enzymatic methods for creating chiral amines include the kinetic resolution of racemic mixtures using enzymes like lipases or acylases, or asymmetric synthesis using transaminases. nih.govnih.gov
Despite the utility of these methods, their specific application to produce enantiopure derivatives of 1,2-diaminoanthracene is not described in the available literature. The development of such a process would likely involve the enzymatic resolution of a racemic, derivatized diaminoanthracene precursor. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a derivatized diamine, allowing for the separation of the two forms. However, research has yet to extend these powerful chemoenzymatic techniques to the specific scaffold of diaminoanthracene.
Functionalization and Derivatization Strategies via the Amine Moieties
The two adjacent amine groups in 1,2-diaminoanthracene (and its quinone analogue) are reactive nucleophiles, providing a direct handle for further functionalization and the construction of more complex molecular architectures. These amine moieties can readily undergo reactions such as acylation, alkylation, and diazotization. researchgate.netasianpubs.org One of the most significant derivatization strategies is the condensation with carbonyl compounds to form imines (Schiff bases), which can then be used to construct heterocyclic systems.
Schiff base condensation is a reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form a characteristic C=N double bond, known as an imine or azomethine. For 1,2-diaminoanthracene derivatives, this reaction offers a gateway to fused heterocyclic structures.
The reaction of 1,2-diaminoanthraquinone with various aldehydes leads to the formation of anthra[1,2-d]imidazole-6,11-diones. rsc.org This transformation is a cyclocondensation-cum-oxidation process, where the initial step is the formation of a Schiff base between one of the amine groups and the aldehyde, followed by intramolecular cyclization and subsequent oxidation to form the stable, aromatic imidazole (B134444) ring. rsc.org This reaction can be catalyzed efficiently using phosphotungstic acid (PTA) in polyethylene (B3416737) glycol (PEG-400) as a green solvent system. rsc.org This method is versatile and accommodates a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, leading to a library of functionalized imidazole derivatives.
Table of Anthra[1,2-d]imidazole-6,11-dione Synthesis rsc.org Reaction Conditions: 1,2-diaminoanthraquinone (1 mmol), Aldehyde (1 mmol), Phosphotungstic Acid (10 mol%), PEG-400, 80°C.
| Aldehyde Reactant | Product | Reaction Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)anthra[1,2-d]imidazole-6,11-dione | 150 | 85 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)anthra[1,2-d]imidazole-6,11-dione | 150 | 88 |
| Benzaldehyde | 2-Phenylanthra[1,2-d]imidazole-6,11-dione | 150 | 82 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)anthra[1,2-d]imidazole-6,11-dione | 120 | 92 |
| Ferrocenecarboxaldehyde | 2-Ferrocenylanthra[1,2-d]imidazole-6,11-dione | 120 | 85 |
| Heptanal | 2-Hexylanthra[1,2-d]imidazole-6,11-dione | 40 | 95 |
| 2-Furaldehyde | 2-(Furan-2-yl)anthra[1,2-d]imidazole-6,11-dione | 60 | 95 |
Acylation and Alkylation Reactions
The nucleophilic nature of the amino groups in 1,2-diaminoanthracene derivatives allows for straightforward acylation and alkylation reactions. These transformations are fundamental in modifying the compound's electronic properties and steric profile.
Acylation: The introduction of acyl groups to the amino functions is a common strategy. For instance, the acylation of aminoanthraquinones can be achieved using reagents like acetic anhydride (B1165640). In a typical procedure, an aminoanthraquinone derivative is heated with excess acetic anhydride in the presence of a base such as sodium acetate. mdpi.comnih.gov This reaction proceeds to yield the corresponding acetamido derivative. For example, the acylation of 2,6-diaminoanthraquinone (B87147) derivatives with acetic anhydride in the presence of concentrated sulfuric acid has been reported to produce the corresponding di-acetylated product in high yield. asianpubs.org This method is broadly applicable to diaminoanthracene isomers for the synthesis of N-acyl derivatives.
Alkylation: N-alkylation of the amino groups introduces alkyl chains, which can significantly alter the solubility and electronic characteristics of the parent molecule. The synthesis of N-alkylated aminoanthraquinones can be performed by reacting the aminoanthraquinone with appropriate alkylating agents. One approach involves the reaction of a chloro-anthraquinone precursor with an alkylamine. ifmmi.com Another strategy involves the direct alkylation of the amino group. For example, derivatives of 1,4-diaminoanthraquinone (B121737) have been synthesized by reacting leucoquinizarin with specific amines under solventless conditions, which provides the desired N-alkylated product in good yield after purification. acs.org While direct examples for the 1,2-isomer are less common in literature, these established methods for other isomers are considered applicable. The Marschalk reaction, which involves the alkylation of hydroxyanthraquinones, can also be adapted for aminoanthraquinones, often requiring the substrate to be converted to its leuco form with a reducing agent like sodium dithionite (B78146) to enhance reactivity. colab.ws
Cyclocondensation Reactions for Heterocyclic Annulation
The adjacent positioning of the two amino groups in 1,2-diaminoanthracene is ideal for cyclocondensation reactions, where these groups react with a single reagent containing two electrophilic centers to form a new heterocyclic ring fused to the anthracene core. This process, known as annulation, is a powerful tool for constructing complex polycyclic aromatic systems.
A prominent example is the reaction of 1,2-diaminoanthraquinone with various aldehydes to form anthra[1,2-d]imidazole-6,11-diones. sigmaaldrich.comrsc.org This condensation is a key step in synthesizing imidazoanthraquinone derivatives. The reaction typically involves heating the diamine and the aldehyde in a suitable solvent, often with a catalyst to promote the cyclization and subsequent oxidation/aromatization. rsc.org
Similarly, reaction with 1,2-diketones leads to the formation of pyrazine-containing aromatic compounds. The condensation of 1,2-diamines with 1,2-diketones in protic organic solvents is a well-established method for creating fused pyrazine (B50134) rings. jlu.edu.cn This reaction pathway can yield diaza-acene derivatives, expanding the heterocyclic framework fused to the anthracene structure.
Another notable cyclocondensation involves the reaction of the ortho-diamino functionality with nitric oxide (NO). In an oxygenated medium, 1,2-diaminoanthraquinone reacts with NO to form a stable triazole derivative, which is the basis for its use as a fluorescent probe for NO detection. sigmaaldrich.comresearchgate.net This reaction demonstrates the utility of cyclocondensation in creating five-membered heterocyclic rings. Furthermore, thermal ring-opening of related triazinone systems can generate reactive intermediates that undergo [4+2]-cycloaddition with dienophiles like pyridine, leading to the construction of complex, annulated N-heterocyclic systems. mdpi.com
These cyclocondensation reactions are summarized in the table below.
| Reagent Class | Resulting Heterocycle | Example Product |
| Aldehydes | Imidazole | Anthra[1,2-d]imidazole-6,11-dione |
| 1,2-Diketones | Pyrazine | Diazapentacene derivative |
| Nitric Oxide | Triazole | Anthra[1,2-c] mdpi.comsigmaaldrich.comjlu.edu.cnoxadiazole-6,11-dione (triazole) |
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of 1,2-diaminoanthracene derivatives is crucial for their application. Research efforts have focused on optimizing various reaction parameters, including catalysts, solvents, temperature, and reaction time.
In the synthesis of anthra[1,2-d]imidazole-6,11-diones from 1,2-diaminoanthraquinone and aldehydes, a systematic study of reaction conditions revealed the significant impact of the catalyst and solvent system. rsc.org A one-pot protocol was developed using phosphotungstic acid (PTA) as a reusable catalyst supported on polyethylene glycol-400 (PEG-400) under aerobic conditions. This green chemistry approach was found to be highly efficient. rsc.org
A comparative study demonstrated that using 10 mol% of PTA in PEG-400 at 80°C gave superior results compared to other catalysts like iodine (I2), p-toluenesulfonic acid (p-TSA), and indium(III) chloride (InCl3), or performing the reaction in different solvents such as ethanol, water, or acetonitrile. rsc.org The use of the PTA/PEG-400 system consistently provided high yields across a range of aromatic, heteroaromatic, and aliphatic aldehydes. rsc.org
The table below, based on data from Bhattacharyya et al., showcases the optimization of the reaction between 1,2-diaminoanthraquinone and 4-chlorobenzaldehyde.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | PEG-400 | 80 | 180 | 15 |
| 2 | I2 (10) | PEG-400 | 80 | 120 | 40 |
| 3 | p-TSA (10) | PEG-400 | 80 | 150 | 55 |
| 4 | InCl3 (10) | PEG-400 | 80 | 120 | 65 |
| 5 | PTA (10) | Ethanol | 80 | 180 | 35 |
| 6 | PTA (10) | Water | 80 | 180 | 25 |
| 7 | PTA (10) | Acetonitrile | 80 | 180 | 30 |
| 8 | PTA (10) | PEG-400 | 25 | 240 | 40 |
| 9 | PTA (10) | PEG-400 | 100 | 45 | 85 |
| 10 | PTA (10) | PEG-400 | 80 | 45 | 94 |
| 11 | PTA (5) | PEG-400 | 80 | 60 | 80 |
| 12 | PTA (15) | PEG-400 | 80 | 45 | 94 |
Data sourced from research on the synthesis of anthra[1,2-d]imidazole-6,11-diones. rsc.org
The optimized conditions were determined to be 10 mol% PTA in PEG-400 at 80°C for 45 minutes, which resulted in a 94% yield. rsc.org This systematic optimization highlights the importance of catalyst and solvent choice in achieving efficient synthesis.
Purification Techniques for High-Purity 1,2-Diaminoanthracene Compounds
The isolation of high-purity 1,2-diaminoanthracene and its derivatives from reaction mixtures is essential for accurate characterization and subsequent applications. Standard laboratory techniques such as column chromatography and recrystallization are widely employed.
Following synthesis, the crude product is often subjected to column chromatography on silica (B1680970) gel. mdpi.comnih.gov A suitable eluent system, such as a mixture of dichloromethane (B109758) and petroleum ether, is used to separate the desired compound from unreacted starting materials and byproducts. mdpi.comnih.gov The fractions containing the pure product are then combined, and the solvent is evaporated to yield the purified compound.
Recrystallization is another common method for purifying solid derivatives. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, promoting the formation of high-purity crystals. For example, some aminoanthraquinone dyes have been purified by recrystallization from a DMF-ethanol mixture. asianpubs.org
In some cases, more specialized purification methods may be required. A patented process for purifying 1-aminoanthraquinone, which could be adapted for diamino-derivatives, involves a chemical transformation. google.com In this process, the crude material containing diaminoanthraquinone impurities is hydrogenated to form the corresponding hydroquinones. The mixture then undergoes partial oxidation, which selectively converts the diaminoanthrahydroquinones back to the water-insoluble diaminoanthraquinones, allowing them to be removed by filtration. The remaining water-soluble 1-aminoanthrahydroquinone is then oxidized back to the high-purity 1-aminoanthraquinone. google.com This multi-step chemical purification highlights an industrial approach to achieving high-purity products.
Chemical Reactivity and Reaction Mechanisms of 1,2 Diaminoanthracene Systems
Nucleophilic Reactivity of Amino Groups
The amino groups in 1,2-diaminoanthracene are nucleophilic in nature, a characteristic that drives their participation in a range of chemical reactions. This nucleophilicity stems from the lone pair of electrons on the nitrogen atoms. The reactivity of these amino groups is exemplified by their ability to engage in nucleophilic substitution reactions, a fundamental class of transformations in organic chemistry. nih.govnih.govthermofisher.com For instance, aminoanthraquinones can be synthesized through amination reactions, highlighting the capacity of amino groups to act as nucleophiles. nih.govmdpi.com
The reaction of 1,2-diaminoanthraquinone (B157652) (DAQ) with various aldehydes in the presence of a phosphotungstic acid/PEG-400 catalyst leads to the formation of anthra[1,2-d]imidazole-6,11-diones. sigmaaldrich.comscientificlabs.co.uk This transformation underscores the utility of the vicinal diamino functionality in constructing heterocyclic systems. Furthermore, DAQ serves as a building block for imidazoanthraquinone derivatives through palladium-catalyzed Suzuki–Miyaura and Sonogashira coupling reactions. sigmaaldrich.comscientificlabs.co.uk
The reactivity of the amino groups is also central to the function of 1,2-diaminoanthraquinone as a fluorescent probe for nitric oxide (NO). aatbio.comnih.gov In the presence of oxygen, the ortho-diamine moiety reacts with NO to form a fluorescent triazole derivative. nih.gov This reaction forms the basis for the detection and imaging of NO in biological systems. aatbio.comnih.gov
Reactions Involving the Aromatic Core
The anthracene (B1667546) framework of 1,2-diaminoanthracene is susceptible to reactions that are characteristic of polycyclic aromatic hydrocarbons. These include electrophilic aromatic substitution and cycloaddition reactions. The presence of the electron-donating amino groups significantly influences the regioselectivity and rate of these reactions.
Electrophilic aromatic substitution (SEAr) is a key reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgtotal-synthesis.com The amino groups in 1,2-diaminoanthracene are activating substituents, meaning they increase the electron density of the aromatic rings and make them more susceptible to electrophilic attack. wikipedia.org
In general, activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. total-synthesis.com For 1,2-diaminoanthracene, this directing effect would channel electrophiles to specific positions on the anthracene core. For example, the bromination of 1,2-diaminoanthraquinone in acetic acid yields 1,2-diamino-3-bromoanthraquinone, demonstrating the directing influence of the amino groups. colab.ws Important electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile to form a carbocation intermediate, which then loses a proton to restore aromaticity. total-synthesis.com The presence of electron-donating groups like the amino substituents stabilizes the cationic intermediate, thereby increasing the reaction rate. wikipedia.org
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com It involves the reaction of a conjugated diene with a dienophile. wikipedia.orgmasterorganicchemistry.com The central ring of the anthracene molecule can act as a diene in Diels-Alder reactions. mnstate.edu However, the aromatic stabilization of the anthracene system makes it a relatively unreactive diene. mnstate.edu
The reaction typically requires a reactive dienophile, often one bearing electron-withdrawing groups, and may necessitate elevated temperatures. mnstate.eduyoutube.com The presence of electron-donating amino groups on the anthracene core in 1,2-diaminoanthracene would be expected to increase the electron density of the diene system, potentially enhancing its reactivity in normal-demand Diels-Alder reactions. masterorganicchemistry.comyoutube.com The regioselectivity of the cycloaddition would also be influenced by the position of the amino substituents. researchgate.netnih.gov The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking steps occur simultaneously. wikipedia.org
Photo-Induced Electron Transfer (PET) Mechanisms
Photo-induced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.govnih.gov In the context of 1,2-diaminoanthracene, the amino groups can act as electron donors, while the anthracene core can function as an electron acceptor. PET is a key mechanism in the design of fluorescent probes. nih.govrsc.org
A typical PET-based fluorescent probe consists of a fluorophore linked to a quencher unit. nih.gov In the absence of an analyte, the fluorescence of the fluorophore is quenched through electron transfer from the quencher. nih.gov Interaction with the target analyte can disrupt this quenching process, leading to a "turn-on" of fluorescence. nih.gov The efficiency of PET is influenced by factors such as the distance between the donor and acceptor, their relative orientations, and the thermodynamics of the electron transfer process. nih.gov
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a process that occurs in molecules containing both electron-donating and electron-accepting moieties connected by a π-system. iphy.ac.cnrsc.orgrsc.org Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state. iphy.ac.cn In amino-substituted anthraquinones, the amino group acts as the electron donor and the anthraquinone (B42736) core as the acceptor. iphy.ac.cn
The photophysical properties of such molecules, including their fluorescence, are often highly sensitive to the solvent polarity. nih.gov In polar solvents, the charge-separated ICT state is stabilized, which can lead to a red-shift in the emission spectrum. nih.gov In some cases, conformational changes, such as the twisting of the amino group relative to the aromatic ring, can facilitate the ICT process, a phenomenon known as twisted intramolecular charge transfer (TICT). iphy.ac.cnnih.govnih.gov Quantum chemical calculations and time-resolved spectroscopic techniques are often employed to study the dynamics of ICT and TICT processes. iphy.ac.cnnih.govnih.gov
Redox Behavior and Electrochemical Properties
The redox behavior of 1,2-diaminoanthracene and its derivatives is of significant interest, particularly in the context of developing materials for applications such as redox flow batteries. acs.orgrsc.org Diaminoanthraquinone derivatives can undergo multiple reversible one-electron redox reactions. acs.org
Cyclic voltammetry is a common technique used to study the electrochemical properties of these compounds. acs.org The cyclic voltammogram of a diaminoanthraquinone derivative can reveal the formal redox potentials of the various accessible oxidation states. acs.org For example, a derivative of 1,4-diaminoanthraquinone (B121737) has been shown to exhibit four reversible one-electron redox transitions, two corresponding to reductions and two to oxidations. acs.org The stability of the reduced and oxidized species is enhanced by electron delocalization across the aromatic system. acs.org The electrochemical properties can be tuned by modifying the substituents on the amino groups. acs.orgrsc.org The electrochemical oxidation of anthracene itself has been studied, and the products can include 9,10-anthraquinone and bianthrone. nih.gov
Data Tables
Table 1: Key Reactions of 1,2-Diaminoanthracene Systems
| Reaction Type | Reagents/Conditions | Product Type | Ref. |
| Imidazole (B134444) Formation | Aldehydes, phosphotungstic acid/PEG-400 | Anthra[1,2-d]imidazole-6,11-diones | sigmaaldrich.com, scientificlabs.co.uk |
| Suzuki-Miyaura Coupling | Organoboron compounds, Palladium catalyst | Imidazoanthraquinone derivatives | sigmaaldrich.com, scientificlabs.co.uk |
| Sonogashira Coupling | Terminal alkynes, Palladium catalyst | Imidazoanthraquinone derivatives | sigmaaldrich.com, scientificlabs.co.uk |
| Reaction with Nitric Oxide | NO, O₂ | Triazole derivative | nih.gov |
| Electrophilic Bromination | Br₂, Acetic acid | 1,2-Diamino-3-bromoanthraquinone | colab.ws |
| Diels-Alder Cycloaddition | Dienophile (e.g., maleic anhydride) | Cycloadduct | mnstate.edu |
Table 2: Electrochemical Data for a Diaminoanthraquinone Derivative (Me-TEG-DAAQ)
| Solvent | Redox Couple | Formal Potential (V vs. Ag⁺/Ag) | Ref. |
| DME | Red1 | -1.53 | acs.org |
| DME | Red2 | -1.96 | acs.org |
| DME | Ox1 | +0.37 | acs.org |
| DME | Ox2 | +0.82 | acs.org |
| MeCN | Red1 | -1.46 | acs.org |
| MeCN | Red2 | -1.95 | acs.org |
| MeCN | Ox1 | +0.31 | acs.org |
| MeCN | Ox2 | +0.85 | acs.org |
Kinetic Investigations of Chemical Transformations
General principles of chemical kinetics suggest that the reactivity of the amino groups on the anthracene core would be influenced by factors such as temperature, concentration of reactants, solvent polarity, and the presence of catalysts. The electron-rich nature of the anthracene ring system, coupled with the electron-donating amino groups, would likely facilitate electrophilic substitution reactions. Furthermore, the adjacent amino groups provide a site for cyclization and condensation reactions. However, without specific experimental data, any discussion of reaction rates and mechanisms would be purely speculative.
Further experimental research is required to determine the kinetic parameters for the chemical transformations of 1,2-diaminoanthracene. Such studies would be valuable for understanding the reactivity of this compound and for optimizing synthetic routes to its derivatives.
Spectroscopic and Structural Characterization Methodologies for 1,2 Diaminoanthracene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 1,2-diaminoanthracene, ¹H NMR and ¹³C NMR would be the primary methods used.
In the ¹H NMR spectrum of 1,2-diaminoanthracene, distinct signals would be expected for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino groups and their position on the anthracene (B1667546) core. Protons on the same ring as the amino groups would likely appear at different chemical shifts compared to those on the other aromatic rings. The integration of these signals would correspond to the number of protons in each unique environment. The protons of the two amino groups would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Carbons directly attached to the nitrogen atoms of the amino groups would experience a significant upfield shift compared to the unsubstituted anthracene. The spectrum would show a unique signal for each chemically non-equivalent carbon atom in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Diaminoanthracene
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 6.5 - 8.0 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,2-diaminoanthracene, the IR spectrum would be characterized by absorption bands corresponding to the N-H bonds of the amino groups and the C-H and C=C bonds of the aromatic rings.
The primary amine (NH₂) groups would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching of the N-H bonds. The presence of two bands in this region is a strong indicator of a primary amine. Additionally, an N-H bending vibration would be expected around 1600-1650 cm⁻¹.
The aromatic part of the molecule would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The specific pattern of these aromatic bands can sometimes provide information about the substitution pattern of the aromatic ring.
Table 2: Characteristic IR Absorption Bands for 1,2-Diaminoanthracene
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Primary Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (NH₂) | N-H Bend | 1600 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of 1,2-diaminoanthracene would be expected to show multiple absorption bands characteristic of the extended π-conjugated system of the anthracene core, modified by the presence of the two electron-donating amino groups.
These amino groups act as auxochromes, which can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms. For instance, a study on 1,5-diaminoanthracene and its derivatives showed a broad long-wavelength absorption band in the range of ~350–500 nm, which was attributed to an intramolecular charge-transfer (ICT) transition. nih.gov A similar ICT band would be anticipated for 1,2-diaminoanthracene. The UV-Vis spectra of diaminoanthraquinones typically display three major transitions around 250, 270-350, and 360-620 nm. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
In the mass spectrum of 1,2-diaminoanthracene, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry could be used to determine the exact molecular formula.
The fragmentation pattern would depend on the ionization method used. Under electron ionization (EI), the molecule would likely undergo fragmentation, leading to the formation of various daughter ions. The stability of the aromatic ring system would likely result in a prominent molecular ion peak. Fragmentation could involve the loss of hydrogen atoms, amino groups, or other small neutral molecules. For comparison, the mass spectrum of 1,2-diaminoanthraquinone (B157652) shows a top peak at m/z 238, corresponding to its molecular ion. nih.gov
Fluorescence Spectroscopy for Photophysical Property Assessment
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. It involves the absorption of light at a specific wavelength (excitation) and the subsequent emission of light at a longer wavelength.
Amino-substituted anthracenes are known to be fluorescent. For example, 1-aminoanthracene (B165094) has an excitation peak at 380 nm and an emission peak at 475 nm. aatbio.com The presence of two amino groups in 1,2-diaminoanthracene would likely influence its fluorescence properties, potentially leading to shifts in the excitation and emission maxima and changes in the fluorescence quantum yield and lifetime. The fluorescence of these compounds can be sensitive to the solvent environment and the presence of quenchers.
Excitation-Emission Matrix (EEM) Analysis
An Excitation-Emission Matrix (EEM) is a three-dimensional plot of fluorescence intensity as a function of both excitation and emission wavelengths. horiba.com This technique provides a comprehensive "fingerprint" of a fluorescent sample and is particularly useful for analyzing complex mixtures or for detailed characterization of a single fluorophore. azom.com An EEM of 1,2-diaminoanthracene would reveal all of its excitation and emission features, including any minor emission peaks or shoulders that might not be apparent in a standard fluorescence spectrum. This can help in identifying the optimal excitation and emission wavelengths for quantitative analysis and can also provide insights into the presence of different electronic transitions.
Time-Resolved Fluorescence Studies
Time-resolved fluorescence studies measure the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a fluorophore and can be sensitive to its local environment. For instance, the fluorescence lifetime of 1-aminoanthracene in cyclohexane (B81311) has been reported to be 21.4 ns. researchgate.net
Time-resolved fluorescence studies of 1,2-diaminoanthracene could be used to investigate its excited-state dynamics, including processes such as intersystem crossing, internal conversion, and energy transfer. Changes in the fluorescence lifetime in the presence of other molecules can provide information about quenching mechanisms and molecular interactions.
Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on the molecular structure, conformation, and packing of molecules in the crystal lattice. By irradiating a single crystal with a focused X-ray beam, the resulting diffraction pattern can be analyzed to generate a detailed model of the electron density, from which the atomic positions can be resolved.
The primary data obtained from a single-crystal XRD experiment include the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal—and the space group, which describes the symmetry elements present in the crystal structure. From this foundational data, a full structural refinement can yield precise interatomic distances (bond lengths), bond angles, and torsion angles, providing deep insight into the molecule's geometry.
While XRD is a standard method for the characterization of such organic compounds, and crystallographic data exists for isomers like 1,5-diaminoanthraquinone (B86024), a specific, publicly accessible single-crystal structure determination for 1,2-diaminoanthracene (1,2-diaminoanthraquinone) was not identified in a comprehensive search of available literature. nih.gov An analysis, if performed, would yield the parameters detailed in the illustrative table below.
| Crystallographic Parameter | Description | Typical Information Obtained |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₄H₁₀N₂O₂ |
| Formula Weight | The mass of one mole of the compound. | 238.24 g/mol |
| Crystal System | The classification of the crystal based on its symmetry. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | a (Å) | Length of the 'a' axis of the unit cell. |
| b (Å) | Length of the 'b' axis of the unit cell. | |
| c (Å) | Length of the 'c' axis of the unit cell. | |
| α (°) | Angle between 'b' and 'c' axes. | |
| β (°) | Angle between 'a' and 'c' axes. | |
| γ (°) | Angle between 'a' and 'b' axes. | |
| Volume (ų) | The volume of the unit cell. | Calculated from unit cell dimensions. |
| Z | The number of molecules per unit cell. | An integer value (e.g., 4). |
Advanced Microscopic Techniques for Material Morphology
The morphology, including the size, shape, and surface topography of materials, is critical to understanding their physical and chemical properties. Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing these features at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. SEM is particularly valuable for studying the surface features, particle shape, and aggregation of powders, films, and composite materials.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. As the electrons pass through, they interact with the material, and an image is formed from the transmitted electrons. TEM offers significantly higher resolution than SEM and can reveal details about the internal structure, crystallinity, and particle size distribution of materials.
While studies on pristine 1,2-diaminoanthracene are limited, these techniques have been successfully applied to characterize polymers and composites derived from it and its isomers. For instance, SEM has been employed to characterize the surface morphology of electrodes modified with poly-1,2-diaminoanthraquinone. In a study on the related polymer, poly (1-aminoanthraquinone), SEM images revealed the formation of well-defined nanocubes with associated sheets, where the average particle size was determined to be approximately 75 nm. researchgate.net Such analyses are crucial for understanding how the polymerization and deposition processes influence the final material structure, which in turn affects its performance in applications like sensors and catalysts.
| Technique | Material Studied | Observed Morphological Features | Reference |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Poly (1-aminoanthraquinone) | Formation of well-defined nanocubes and sheets; average particle size of 75 nm. | researchgate.net |
| Scanning Electron Microscopy (SEM) | Electrodes modified with poly-1,2-diaminoanthraquinone | Used to characterize surface morphology of the nanocatalyst electrodes. | |
| Transmission Electron Microscopy (TEM) | Organic Crystalline Materials (General) | Provides near-atomic resolution to study crystal structures, polymorphs, and defects. | nih.gov |
Computational and Theoretical Studies on 1,2 Diaminoanthracene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netmdpi.com Studies on anthracene (B1667546) and its derivatives, including electron-donating variants like diaminoanthracene, have utilized DFT to elucidate how substituents affect the molecule's properties. iaea.orgsemanticscholar.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energies of these orbitals and the gap between them are critical indicators of a molecule's electronic behavior and kinetic stability. youtube.com
In 1,2-diaminoanthracene, the electron-donating amino groups raise the energy of the HOMO and have a lesser effect on the LUMO energy compared to the parent anthracene molecule. This results in a smaller HOMO-LUMO gap, which is a key characteristic of molecules with enhanced reactivity and specific optical properties. iaea.org A smaller energy gap suggests that the molecule can be more easily excited, which often corresponds to a red-shift in its absorption spectrum. nih.gov
Computational studies on diaminoanthracene have quantified these values. The HOMO is typically localized over the π-system of the anthracene core with significant contributions from the nitrogen atoms of the amino groups, reflecting its high electron density. researchgate.net The LUMO is generally distributed across the aromatic rings, characteristic of the π* anti-bonding orbitals of the anthracene framework.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Anthracene | -5.61 | -1.63 | 3.98 |
| Diaminoanthracene | -4.81 | -1.29 | 3.52 |
Note: Data is based on DFT calculations for anthracene and a representative diaminoanthracene derivative. iaea.orgsemanticscholar.org Actual values may vary depending on the specific isomer and computational method.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. rsc.org
Theoretical Prediction of Reactivity and Reaction Pathways
Theoretical calculations are instrumental in predicting the chemical reactivity and potential reaction pathways of molecules. nih.gov Based on the FMO and MEP analyses of 1,2-diaminoanthracene, several predictions can be made. The high energy of the HOMO and the negative potential around the amino groups strongly suggest that the molecule will be reactive towards electrophiles. Reactions such as protonation, alkylation, and acylation are likely to occur at the nitrogen atoms.
Furthermore, the anthracene core is known to undergo cycloaddition reactions, particularly [4+2] Diels-Alder reactions across the 9 and 10 positions. researchgate.net Computational studies can model the transition states and activation energies for such reactions. The presence of the electron-donating amino groups would activate the ring system, potentially lowering the energy barrier for cycloaddition compared to unsubstituted anthracene. Theoretical calculations can also explore other pathways, such as electrophilic aromatic substitution, predicting the most favorable positions for attack on the aromatic rings based on the calculated charge distributions and orbital coefficients. researchgate.net
Modeling of Intermolecular Interactions and Aggregation Phenomena
The structure of 1,2-diaminoanthracene, with its planar aromatic core and hydrogen-bonding amino groups, suggests a strong tendency for intermolecular interactions and self-assembly. Computational modeling can be used to study these phenomena in detail.
Hydrogen Bonding: The two amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of strong, directional intermolecular hydrogen bonds. These interactions can drive the formation of well-ordered structures, such as one-dimensional chains or two-dimensional sheets.
π-π Stacking: The large, flat surface of the anthracene core facilitates π-π stacking interactions between molecules. These noncovalent interactions, driven by electrostatic and dispersion forces, contribute significantly to the stability of aggregated structures. nih.gov
Computational methods, ranging from DFT with dispersion corrections to molecular dynamics (MD) simulations, can model these interactions. nih.govrsc.org Such simulations can predict the preferred geometries of dimers and larger aggregates, calculate binding energies, and provide insight into the thermodynamics of aggregation. nih.govnih.gov Understanding these phenomena is crucial for predicting the solid-state packing of the molecule and its behavior in solution, which is vital for applications in materials science. rsc.orgresearchgate.net
In Silico Design of Novel 1,2-Diaminoanthracene Architectures
The 1,2-diaminoanthracene scaffold serves as a versatile building block for the in silico design of novel molecules with tailored properties. weizmann.ac.il Computational chemistry allows researchers to rationally design new derivatives and predict their characteristics before undertaking costly and time-consuming synthesis.
One area of design involves modifying the amino groups. For instance, theoretical studies can model the effect of converting the primary amines into amides, imines, or incorporating them into larger heterocyclic systems. These modifications would systematically alter the molecule's electronic properties, solubility, and capacity for intermolecular interactions.
Another strategy is the functionalization of the anthracene core. By computationally screening various substituent groups (both electron-donating and electron-withdrawing) at different positions on the aromatic rings, new architectures can be designed with optimized HOMO-LUMO gaps, absorption spectra, and charge transport properties for applications in organic electronics, sensors, or dyes. weizmann.ac.il
Advanced Research Applications of 1,2 Diaminoanthracene Based Architectures
Design and Development of Chemosensors and Fluorescent Probes
The 1,2-diaminoanthracene framework serves as an excellent platform for constructing chemosensors and fluorescent probes. The two amino groups provide ideal attachment points for receptor units tailored to specific analytes. The anthracene (B1667546) moiety acts as a signaling unit, transducing the binding event into a measurable optical response, such as a change in fluorescence intensity, a shift in wavelength, or a colorimetric change.
Derivatives of 1,2-diaminoanthracene are highly effective in the selective detection of various metal ions. A common strategy involves the condensation of the diamine with aldehydes to form Schiff base ligands. These ligands can coordinate with metal ions, leading to significant changes in their photophysical properties.
The binding of a metal ion to a Schiff base sensor can trigger several photophysical mechanisms. Chelation-Enhanced Fluorescence (CHEF) is a common phenomenon where the coordination with a metal ion rigidifies the molecular structure, reducing non-radiative decay pathways and thus "turning on" or enhancing fluorescence. nih.gov Conversely, the presence of paramagnetic metal ions like Cu²⁺ or Fe³⁺ can lead to fluorescence quenching through energy or electron transfer processes. nih.govresearchgate.net
Schiff bases derived from diamines have demonstrated high selectivity and sensitivity for various metal ions. For instance, certain derivatives show a pronounced fluorescence enhancement for Zn²⁺ and strong quenching for Fe³⁺. nih.gov This dual-mode response allows for the specific identification of different ions. The selectivity arises from the specific coordination geometry and electronic properties of the metal-ligand complex formed.
Table 1: Performance of Analagous Diamine-Based Schiff Base Sensors for Metal Ion Detection
| Sensor Type | Analyte | Observed Response | Potential Mechanism |
|---|---|---|---|
| Schiff Base Derivative 1 | Zn²⁺, Cd²⁺, Hg²⁺ | Fluorescence enhancement, Red shift | CHEF, CN Isomerization |
| Schiff Base Derivative 2 | Fe³⁺ | Strong fluorescence quenching | Electron/Energy Transfer |
| Schiff Base Derivative 3 | Al³⁺, Zn²⁺ | Fluorescence enhancement, Red shift | CHEF, ESPT |
Data compiled from studies on various diamine-based Schiff base sensors demonstrating the principles applicable to 1,2-diaminoanthracene derivatives. nih.govrsc.org
The amino groups of 1,2-diaminoanthracene can be functionalized to create receptors for anions, which are typically detected through hydrogen bonding interactions or deprotonation events.
Fluoride (B91410) Sensing: Multihydroxylated anthracene derivatives have proven to be highly selective sensors for the fluoride anion (F⁻). mdpi.com In these systems, the acidic hydroxyl (-OH) protons form strong hydrogen bonds with the highly electronegative fluoride ion. mdpi.com This interaction perturbs the electronic state of the anthracene fluorophore, often resulting in fluorescence quenching. The selectivity for fluoride over other halides like chloride (Cl⁻) and bromide (Br⁻) is attributed to fluoride's small size and high charge density, which facilitate stronger hydrogen bonding. mdpi.com The performance of these sensors can be quantified using the Stern-Volmer equation, which relates the degree of fluorescence quenching to the concentration of the analyte.
Table 2: Performance of Hydroxylated Anthracene Derivatives for Fluoride Sensing
| Host Molecule | Stern-Volmer Constant (K_sv) for F⁻ (M⁻¹) | Limit of Detection (LOD) for F⁻ |
|---|---|---|
| Compound III | 13,201 | ~2 µM |
Data from a study on catechol-incorporated anthracene derivatives. mdpi.com
Bis-carboxylate Sensing: A well-established strategy for the recognition of anions with multiple binding sites, such as bis-carboxylates, involves the use of urea (B33335) or thiourea-based receptors. When appended to an anthracene core, these groups can form multiple hydrogen bonds with the carboxylate groups. This binding event can disrupt a photoinduced electron transfer (PET) process from the receptor to the excited fluorophore, leading to a "turn-on" fluorescent response. nih.gov It is a promising strategy to synthesize urea and thiourea (B124793) derivatives of 1,2-diaminoanthracene to create selective sensors for these important dicarboxylate anions. nih.gov
Fluorescent sensors based on the 1,2-diaminoanthracene scaffold are effective for detecting electron-deficient nitroaromatic compounds, which are common components of explosives. An anthracene-based chalcone, for example, acts as an electron-rich fluorescent sensor. When it encounters electron-deficient nitroaromatics like picric acid (PA) or 2,4-dinitrophenol (B41442) (2,4-DNP), an electron transfer occurs from the sensor's excited state to the analyte. This process effectively quenches the fluorescence of the sensor. The sensitivity of this method has enabled the development of practical applications, such as test strips that allow for the naked-eye detection of toxic and explosive aromatic nitro compounds in aqueous solutions.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. This behavior is the opposite of the aggregation-caused quenching (ACQ) effect seen in many traditional dyes. The underlying mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecule in the aggregated state. In solution, these motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. In an aggregate, these motions are hindered, forcing the excited state to decay radiatively, thus emitting intense light.
Anthracene derivatives can be designed to exhibit AIE properties. By attaching bulky groups to the anthracene core, free intramolecular torsion can be promoted in solution, leading to faint emission. In the aggregated state, these motions are restricted, resulting in intense fluorescence. This property is highly advantageous for sensing applications, as it allows for the design of "turn-on" sensors with a very low background signal, leading to high sensitivity and signal-to-noise ratios.
Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to a mechanical stimulus, such as grinding, shearing, or pressing. This effect in molecular solids is typically caused by a phase transition between different solid-state packing arrangements, such as from a stable crystalline state to a metastable amorphous state.
Certain derivatives of anthracene exhibit this property. For example, 1,4-diphenylanthracene (B13124790) derivatives with cyano-substituents show a reversible luminous color change. In their pristine crystalline form, they may emit light of a certain color. Upon grinding, the crystal lattice is disrupted, forming an amorphous state with different intermolecular interactions (e.g., π-π stacking), which causes the fluorescence to shift to a different wavelength. In some cases, a hypsochromic (blue) shift is observed. This process can often be reversed by heating or exposing the ground powder to solvent vapors (fuming), which allows the molecules to rearrange back into their original crystalline packing. This switchable luminescence makes these materials promising for applications in pressure sensors, security inks, and data storage.
Materials Science Applications
The unique chemical structure of 1,2-diaminoanthracene and its quinone form, 1,2-diaminoanthraquinone (B157652) (DAQ), makes them valuable building blocks for a wide range of advanced materials.
The diamino functionality allows these compounds to be used as monomers in polymerization reactions. For example, DAQ-containing polymers have been developed for use as solid-state colorimetric sensors for analytes like nitrite (B80452) anions and nitric oxide. The incorporation of the anthraquinone (B42736) unit into a polymer backbone imparts unique optical and electrochemical properties to the final material.
Furthermore, 1,2-diaminoanthraquinone is a key precursor for the synthesis of complex heterocyclic systems. Through condensation reactions with various aldehydes, it can be converted into anthra[1,2-d]imidazole-6,11-diones. These extended, rigid π-systems are of interest for applications in organic electronics, including as organic semiconductors or components in optoelectronic devices.
The ability to form Schiff base metal complexes also opens avenues in materials science. Hybrid materials composed of Schiff base metal complexes and semiconductor nanoparticles (e.g., TiO₂) are being explored for photocatalysis and as sensitizers in dye-sensitized solar cells (DSSCs). The Schiff base complex acts as a light-harvesting antenna, and upon excitation, injects an electron into the semiconductor material, initiating a flow of current or a catalytic reaction.
Organic Semiconductor Development
Anthracene and its derivatives are foundational components in the field of organic electronics due to their π-conjugated systems. sigmaaldrich.com The introduction of amino groups to the anthracene core modulates its electronic properties, making it a viable candidate for organic semiconductors. nih.gov Research into amino-anthracene compounds has demonstrated their potential in charge transport materials. For instance, a novel organic semiconductor based on a 2-amino-anthracene derivative was synthesized and characterized for its potential in electronic applications. nih.gov
Investigations into the charge transport properties of this material were conducted using an Organic Field-Effect Transistor (OFET) device. The material exhibited characteristics of a p-type semiconductor, with a field-effect hole mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ and a high ON/OFF ratio of 10⁴ in a device prepared by drop casting. nih.gov Furthermore, the study of its photoconductive properties revealed a significant photoconductive gain of over 100 and a photo-responsivity exceeding 1 A W⁻¹, highlighting its potential for use in organic phototransistors. nih.gov While this research focused on a 2-amino-anthracene derivative, it underscores the potential of the amino-anthracene scaffold, including the 1,2-diamino isomer, in the development of new organic semiconductor materials. nih.govmdpi.com
Table 1: Organic Semiconductor Properties of a 2-Amino-Anthracene Derivative
| Property | Value | Device Context |
|---|---|---|
| Field-Effect Hole Mobility | 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ | OFET |
| ON/OFF Ratio | 10⁴ | OFET |
| Photoconductive Gain | >100 | Organic Phototransistor |
Electroluminescent Materials in Organic Light-Emitting Diodes (OLEDs)
The strong emissive properties of the anthracene core have made its derivatives a major focus in the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Research has shown that diaminoanthracene derivatives can serve as high-performance host electroluminescent materials. acs.org Specifically, derivatives of 9,10-diaminoanthracene have been synthesized and incorporated into OLEDs as hole transporters and host emitters. acs.org
One notable example utilized 9,10-bis(2-naphthylphenylamino)anthracene (β-NPA), a derivative of 9,10-diaminoanthracene. An electroluminescent device constructed with this material emitted green light at 530 nm and demonstrated impressive performance metrics. acs.org The device achieved a maximum external quantum efficiency of 3.68%, a current efficiency of 14.79 cd/A, and a power efficiency of 7.76 lm/W, with a maximum brightness of 64,991 cd/m². acs.org This high performance illustrates the significant potential of diaminoanthracene architectures in creating efficient and bright OLEDs. researchgate.netacs.org
Table 2: Performance of an OLED Device Using a 9,10-Diaminoanthracene Derivative (β-NPA)
| Performance Metric | Value |
|---|---|
| Emission Wavelength | 530 nm (Green) |
| Maximum External Quantum Efficiency | 3.68% |
| Maximum Current Efficiency | 14.79 cd/A |
| Maximum Power Efficiency | 7.76 lm/W |
Redox-Active Species for Energy Storage Systems (e.g., Flow Batteries)
In the search for advanced energy storage solutions, redox flow batteries (RFBs) that utilize organic redox-active molecules are a promising technology. acs.org Diaminoanthraquinones (DAAQs), which are oxidized forms of diaminoanthracenes, have been identified as particularly interesting active species. acs.orgacs.org This is due to their ability to exist in up to five different electrochemically accessible oxidation states, a unique characteristic attributed to the combination of a quinone functionality, two amine groups, and a stabilizing aromatic structure. acs.orgresearchgate.net
A significant challenge for DAAQs has been their low solubility in the polar organic solvents typically used in RFBs. rsc.org To overcome this, a derivative, 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ), was synthesized. This modification resulted in a highly soluble compound with a concentration exceeding 2.2 mol L⁻¹ in its pure state. acs.orgresearchgate.net Cyclic voltammetry experiments confirmed that the derivative has two anodic and two cathodic reversible one-electron redox transitions. acs.org In proof-of-concept cycling, a symmetric cell using this derivative demonstrated excellent performance. When utilizing the two inner redox couples, the cell reached its theoretical capacity of 2.68 A h L⁻¹ with less than 20% capacity fade over 100 cycles. acs.org The system boasts a high theoretical cell potential of 2.7 V and a theoretical energy density greater than 49 W h L⁻¹. acs.orgresearchgate.net
Table 3: Electrochemical Properties of a Modified 1,4-Diaminoanthraquinone (B121737) for Redox Flow Batteries
| Parameter | Value |
|---|---|
| Theoretical Cell Potential | 2.7 V |
| Theoretical Capacity (inner redox couples) | 2.68 A h L⁻¹ |
| Theoretical Capacity (outer redox couples) | 5.36 A h L⁻¹ |
| Theoretical Energy Density | >49 W h L⁻¹ |
Polymer Chemistry and Macromolecular Design
The functional groups of 1,2-diaminoanthraquinone (DAQ), the quinone form of 1,2-diaminoanthracene, make it a valuable building block in polymer chemistry and macromolecular design. Its structure allows for incorporation into larger polymer chains, creating materials with specific functionalities. sigmaaldrich.com
A key application in this area is the development of solid-state colorimetric sensors. Researchers have shown that DAQ-containing polymer materials can be designed to act as sensors for the detection of nitrite anions and nitric oxide. sigmaaldrich.comsigmaaldrich.com This application leverages the chemical reactivity of the diaminoanthraquinone moiety, which changes color upon interaction with the target analyte. The integration of the DAQ unit into a polymer matrix provides a robust and practical format for the sensor. sigmaaldrich.com This work demonstrates the utility of the 1,2-diaminoanthracene scaffold in creating advanced functional macromolecules.
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on non-covalent intermolecular interactions, provides a powerful platform for creating complex and functional chemical systems. thno.orgnih.gov Anthracene-based structures are frequently used in this field due to their rigid shape and π-rich surfaces, which facilitate host-guest interactions.
Chiral Recognition and Enantioselective Binding
The development of synthetic receptors for chiral recognition is a significant goal in supramolecular chemistry. Architectures based on diaminoanthracene have been successfully employed for this purpose. In one study, a library of bisthioureidic receptors was synthesized using a 1,10-diaminoanthracene platform functionalized with amino acid esters. acs.org
These receptors were tested for their ability to selectively bind the enantiomers of carboxylates, such as mandelate (B1228975) and N-acetylphenylalanine (AcPhe), in polar solvents. The study found that the receptors exhibited modest but consistent enantioselectivity. acs.org The degree of selectivity was dependent on the specific amino acid side chains incorporated into the receptor structure. For the mandelate guest, the highest selectivity observed was a K_R/K_S ratio of 1.22, while for AcPhe, the highest ratio was K_D/K_L of 1.10. acs.org This research highlights how the rigid diaminoanthracene scaffold can be functionalized to create receptors capable of distinguishing between chiral molecules. acs.org
Table 4: Enantioselectivity of 1,10-Diaminoanthracene-Based Receptors
| Chiral Guest Anion | Receptor Side Group (R¹) | Best Enantioselectivity Ratio |
|---|---|---|
| Mandelate (Man) | Valine (i-Pr) | K_R/K_S = 1.22 |
Self-Assembly Processes
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This principle is fundamental to supramolecular chemistry. Anthracene derivatives have been shown to act as gelators, self-assembling into complex networks that can immobilize solvents. rsc.org
For example, amino acids that have been modified at their N-terminus with an anthracene group can self-assemble to form supramolecular hydrogels. rsc.org The formation of these gel structures is triggered by the addition of salts or cell culture medium. The process is driven by a combination of non-covalent interactions, including π-π stacking of the anthracene units and hydrogen bonding between the amino acid components. A key feature of these particular systems is that the gelation process can be reversed. Photo-dimerization of the anthracene gelators upon irradiation leads to the disassembly of the hydrogel network. rsc.org This property was successfully used to recover cells from a 3D culture, demonstrating a practical application of the controlled self-assembly and disassembly of anthracene-based molecules. rsc.org
Catalysis and Ligand Design
The unique geometry and electronic nature of 1,2-diaminoanthracene make it an attractive scaffold for the development of novel catalysts and ligands. The proximity of the two amino groups on the rigid aromatic backbone can be exploited to create specific coordination environments for metal centers.
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral ligands, which can coordinate to a metal center to form an asymmetric catalyst, are crucial for this purpose. While the direct application of 1,2-diaminoanthracene in this context is not yet widely reported, its structure is analogous to other 1,2-diamines that are well-established as precursors to highly effective chiral ligands.
The development of chiral ligands from 1,2-diaminoanthracene would typically involve the derivatization of the amino groups with chiral auxiliaries or the construction of a chiral superstructure that imparts stereoselectivity. The rigidity of the anthracene backbone is expected to provide a well-defined steric environment around the catalytic center, which is a key factor in achieving high enantioselectivity in asymmetric reactions.
Table 1: Potential Asymmetric Reactions Utilizing Chiral Ligands Derived from 1,2-Diaminoanthracene
| Reaction Type | Potential Metal Catalyst | Substrate Class | Product Class |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Prochiral ketones, olefins | Chiral alcohols, alkanes |
| Asymmetric C-C Bond Formation | Palladium, Copper, Nickel | Aldehydes, imines | Chiral alcohols, amines |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF. The rigid and geometrically defined structure of 1,2-diaminoanthracene makes it a promising candidate as a linker for the synthesis of novel MOFs.
The diamine functionality can be utilized for post-synthetic modification, allowing for the introduction of various functional groups within the pores of the MOF. This can tailor the properties of the material for specific applications such as gas storage, separation, and catalysis. While the use of 1,2-diaminoanthracene as a primary linker in MOF synthesis is still an area of active research, related anthracene-based linkers have been successfully employed to create highly porous and functional materials.
Biomolecular Recognition and Imaging Tools
The fluorescent nature of the anthracene core provides a basis for the development of probes for biological systems. The amino groups can be functionalized to introduce specificity for particular biomolecules or cellular components.
The planar aromatic structure of anthracene is characteristic of molecules that can interact with DNA, typically through intercalation between the base pairs of the double helix. The amino groups of 1,2-diaminoanthracene can further stabilize this interaction through hydrogen bonding with the phosphate (B84403) backbone or the bases of DNA.
While detailed studies on the DNA interaction of 1,2-diaminoanthracene are limited, research on structurally similar anthraquinone derivatives has shown significant DNA binding affinity. Understanding the mode and strength of the interaction of 1,2-diaminoanthracene with DNA is a prerequisite for its potential application in the development of new therapeutic agents or as a probe for DNA structure.
Fluorescent probes are indispensable tools in modern cell biology, allowing for the visualization of cellular structures and processes. The intrinsic fluorescence of the anthracene moiety in 1,2-diaminoanthracene makes it a candidate for the development of fluorescent tracers. A closely related compound, 1,2-diaminoanthraquinone, has been investigated as a fluorescent probe for the detection of nitric oxide in living cells.
For 1,2-diaminoanthracene to be utilized as a cellular tracer, it would likely require modification to enhance its cell permeability and to target specific organelles or biomolecules. The amino groups provide convenient handles for the attachment of targeting moieties or for modulating the photophysical properties of the molecule.
Table 2: Comparison of Anthracene-Based Fluorescent Probes
| Compound | Target Analyte | Emission Wavelength (nm) | Application |
|---|---|---|---|
| 1,2-Diaminoanthraquinone | Nitric Oxide | ~580 | Cellular imaging of NO |
| Anthracene | General fluorophore | ~402 | Basic fluorescence studies |
| Hypothetical 1,2-Diaminoanthracene Derivative | Specific protein | Tunable | Targeted cellular imaging |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The advancement of applications for 1,2-diaminoanthracene and its derivatives is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methods. Future research is expected to move beyond traditional multi-step syntheses, which often require harsh conditions and produce significant waste.
Key areas of exploration include:
One-Pot Reactions: Developing single-step or "one-pot" protocols for the synthesis of complex derivatives from 1,2-diaminoanthracene will be a priority. For instance, a green one-pot protocol has been successfully developed for the synthesis of anthra[1,2-d]imidazole-6,11-diones from 1,2-diaminoanthraquinone (B157652) using a reusable phosphotungstic acid catalyst in a polyethylene (B3416737) glycol (PEG-400) medium. rsc.org This approach minimizes intermediate purification steps, saving time, resources, and reducing solvent usage.
Catalyst Development: Research into novel catalysts, including transition-metal catalysts and biocatalysts, could unlock new reaction pathways. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds from a 1,2-diaminoanthracene precursor. hilarispublisher.comnih.gov
Green Chemistry Principles: A significant opportunity lies in the adoption of sustainable synthesis principles. rsc.org This involves using greener solvents (like PEG, which is biodegradable and easily available), reducing energy consumption, and designing processes that maximize atom economy. rsc.orgrsc.org Exploring methodologies that minimize hazardous materials and waste generation will be crucial for the environmentally responsible production of these compounds. rsc.org
| Research Focus | Objective | Potential Impact |
| One-Pot Syntheses | To streamline the creation of complex derivatives from 1,2-diaminoanthracene by minimizing reaction steps. | Increased efficiency, reduced waste, and lower production costs. |
| Advanced Catalysis | To discover new catalysts (e.g., transition metal, bio-catalysts) for novel chemical transformations. | Access to new derivatives with unique properties and improved reaction selectivity. |
| Sustainable Methods | To align synthetic protocols with green chemistry principles, using safer solvents and energy-efficient conditions. | Reduced environmental footprint and enhanced safety of chemical processes. |
Development of Multi-Responsive Sensing Platforms
The inherent fluorescence of the anthracene (B1667546) core, combined with the reactive amino groups, makes 1,2-diaminoanthracene an excellent candidate for chemical sensors. While its utility as a fluorescent probe for nitric oxide (NO) is established, the next frontier is the creation of multi-responsive sensing platforms that can detect several analytes or respond to multiple stimuli. sigmaaldrich.comaatbio.com
Future opportunities in this area include:
Analyte Expansion: Modifying the 1,2-diaminoanthracene structure to create receptors for other important analytes, such as metal ions (e.g., Fe³⁺, Cu²⁺), anions, or specific organic molecules. rsc.org
Dual-Response Systems: Designing sensors that provide information through more than one channel, such as simultaneous changes in color (colorimetric) and fluorescence (fluorometric). mdpi.com This dual-response mechanism can significantly improve detection accuracy and reliability, especially in complex sample matrices. mdpi.com
Solid-State Sensors: Immobilizing 1,2-diaminoanthracene derivatives into polymer matrices or onto solid supports to create practical, reusable sensor devices. mdpi.comsigmaaldrich.com Research into DAQ-containing polymer materials has already shown promise for solid-state colorimetric sensing of nitrite (B80452) and nitric oxide. sigmaaldrich.com The development of paper-based test strips or thin films would enable on-site, real-time monitoring in fields like environmental science and medical diagnostics. mdpi.comnih.gov
Integration into Advanced Organic Electronic Devices
The field of organic electronics relies on the development of new semiconductor materials with tailored properties. researchgate.net Diaminoanthracene derivatives have shown potential as high-performance materials for organic light-emitting diodes (OLEDs). researchgate.net Future research can build on this foundation to explore their integration into a wider range of advanced electronic devices.
Promising research directions are:
Organic Light-Emitting Diodes (OLEDs): Synthesizing novel 1,2-diaminoanthracene derivatives to act as host emitters and hole-transporting materials. researchgate.net By modifying the molecular structure, it is possible to tune the emission color, improve charge carrier mobility, and enhance device efficiency and lifespan. Devices using other diaminoanthracene isomers have already demonstrated intensive green light emission and high brightness. researchgate.net
Organic Field-Effect Transistors (OFETs): Investigating the charge transport properties of thin films made from 1,2-diaminoanthracene derivatives. The planar structure of the anthracene core is conducive to molecular packing, which is essential for efficient charge mobility in OFETs. nih.gov
Organic Photovoltaics (OPVs): Exploring the use of these compounds as donor or acceptor materials in the active layer of organic solar cells. Their strong absorption in the UV-visible spectrum could be harnessed for light-harvesting applications.
| Device Type | Role of 1,2-Diaminoanthracene Derivative | Research Goal |
| OLEDs | Host Emitter, Hole-Transporting Layer | To achieve high brightness, efficiency, and color purity in next-generation displays and lighting. |
| OFETs | Active Semiconductor Layer | To develop high-mobility materials for flexible circuits, sensors, and electronic paper. |
| OPVs | Donor or Acceptor Material | To improve light absorption and charge separation for efficient solar energy conversion. |
Investigation of Photoresponsive and Smart Materials
Photoresponsive, or "smart," materials can change their properties in response to light, making them useful for applications like data storage, actuators, and controlled-release systems. mdpi.com The anthracene core is well-known for its ability to undergo [2+2] photocycloaddition reactions, a mechanism that can be exploited to create photoresponsive materials. rsc.org
Future research in this domain could focus on:
Photoswitchable Systems: Incorporating photoswitchable units, such as azobenzene or spiropyran, into the 1,2-diaminoanthracene structure. mdpi.comresearchgate.net Irradiation with light of specific wavelengths could then be used to reversibly alter the molecule's shape, absorption spectrum, or fluorescence, leading to materials with switchable properties.
Light-Controlled Actuators: Developing polymers containing 1,2-diaminoanthracene that can change their shape or move when exposed to light. The photoisomerization of integrated chromophores can induce mechanical stress in a polymer film, causing it to bend or contract. researchgate.net
Optical Data Storage: Creating materials where the fluorescence or color can be "written" and "erased" with light. The reversible structural changes in photoresponsive molecules could serve as the basis for high-density, rewritable optical data storage. rsc.org
Elucidation of Complex Reaction Pathways and Mechanistic Details
A deep, fundamental understanding of the reaction mechanisms involving 1,2-diaminoanthracene is essential for controlling reaction outcomes and designing new synthetic routes. While some pathways have been proposed, significant opportunities exist for more detailed investigations.
Key areas for future study include:
Cyclocondensation Reactions: Further investigating the cyclocondensation reactions between 1,2-diaminoanthracene and dicarbonyl compounds. It is known that depending on the reactants, these reactions can yield different heterocyclic systems, such as those containing pyrazine (B50134) or imidazole (B134444) rings. jlu.edu.cn Detailed mechanistic studies using both experimental techniques and computational modeling can clarify the factors that control which product is formed.
Influence of Reaction Conditions: Systematically studying how reaction conditions (e.g., solvent, catalyst, atmosphere) affect reaction pathways. For example, the reaction of 1,2-diaminoanthraquinone with aldehydes under aerobic conditions yields anthraimidazolediones, but under an inert nitrogen atmosphere, a completely different naphthoquinoxaline derivative is formed. rsc.org Understanding the role of aerial oxygen and other factors is crucial for achieving chemoselectivity.
Sensing Mechanisms: Detailing the precise mechanism of the reaction between 1,2-diaminoanthraquinone and nitric oxide, which results in a fluorescent triazole product. sigmaaldrich.comaatbio.com A thorough understanding of this reaction is vital for optimizing its use in quantitative biological imaging and sensing.
Translational Research from Fundamental Discoveries to Prototype Systems
Translational research bridges the gap between fundamental scientific discoveries and their application in real-world technologies. nih.gov For 1,2-diaminoanthracene, this involves converting knowledge about its chemical and physical properties into functional prototypes.
Future translational efforts could include:
From Sensor Chemistry to Prototype Devices: Moving from the fundamental discovery that 1,2-diaminoanthracene derivatives react with specific analytes to the fabrication of prototype sensor systems. This could involve creating portable, smartphone-assisted fluorometric platforms for on-site environmental monitoring or developing optical fiber sensors for in vivo biological measurements. nih.govresearchgate.netresearchgate.net
From Materials Science to Electronic Components: Translating the characterization of a new 1,2-diaminoanthracene derivative with promising electronic properties into the construction of a prototype OLED or OFET device. researchgate.net This process involves optimizing thin-film deposition, device architecture, and performance testing.
From Lab-Scale Synthesis to Scalable Production: Developing the novel, sustainable synthetic routes identified in fundamental research into robust, scalable processes suitable for producing larger quantities of the material. This is a critical step for enabling the widespread testing and potential commercialization of any resulting technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-diaminoanthracene, and how can reaction conditions be optimized?
- Methodology : 1,2-Diaminoanthracene is typically synthesized via catalytic hydrogenation of 1,2-dinitroanthracene or through reductive amination of anthraquinone derivatives. For example, nitro groups can be reduced using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 60–80°C. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), catalyst loading (5–10% Pd/C), and reaction time (12–24 hr) to maximize yield .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC with UV detection (λ = 254 nm) .
Q. How can researchers characterize the electronic and structural properties of 1,2-diaminoanthracene?
- Techniques :
- UV-Vis Spectroscopy : Analyze absorption spectra in dichloromethane (DCM) to identify π→π* transitions (~380–420 nm) and assess conjugation effects .
- NMR Spectroscopy : Use and NMR to resolve aromatic proton environments and confirm amino group positions (e.g., δ 6.8–7.5 ppm for anthracene protons; δ 3.5–4.0 ppm for NH₂ protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHN; theoretical m/z 208.1000) .
Q. What safety protocols are critical when handling 1,2-diaminoanthracene in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with saline solution .
Advanced Research Questions
Q. How do substituents on the anthracene core influence the photophysical properties of 1,2-diaminoanthracene derivatives?
- Experimental Design :
- Synthesize derivatives with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups at positions 9 and 10.
- Compare fluorescence quantum yields (Φ) using a calibrated integrating sphere. For example, amino groups enhance intramolecular charge transfer (ICT), red-shifting emission spectra by ~50 nm compared to unsubstituted anthracene .
Q. What mechanistic insights explain conflicting reports on 1,2-diaminoanthracene’s photostability?
- Contradiction Analysis :
- Hypothesis : Discrepancies arise from solvent polarity (e.g., polar protic vs. aprotic) or oxygen content.
- Validation : Perform controlled degradation studies under inert (N) vs. aerobic conditions. Monitor UV-Vis absorbance over time; aerobic conditions accelerate photooxidation to anthraquinone derivatives via singlet oxygen () pathways .
Q. How can 1,2-diaminoanthracene be integrated into functional materials (e.g., conductive polymers or sensors)?
- Application Strategy :
- Polymer Synthesis : Co-polymerize with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides. Characterize thermal stability (TGA) and conductivity (four-point probe) .
- Sensor Design : Functionalize with boronic acid groups for glucose detection. Test selectivity via competitive binding assays with interferents (e.g., fructose, lactose) .
- Data Table :
| Property | 1,2-Diaminoanthracene Polymer | Control Polymer (No Amino Groups) |
|---|---|---|
| Thermal Decomposition (°C) | 420 | 380 |
| Conductivity (S/cm) | 1.2 × 10 | 5.0 × 10 |
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
